![molecular formula C11H8F2Si B14744121 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole CAS No. 711-53-5](/img/structure/B14744121.png)
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole is a silicon-containing five-membered cyclic diene. This compound is part of the silole family, known for their unique photophysical properties, particularly aggregation-induced emission (AIE). Siloles are characterized by their ability to fluoresce strongly in the aggregated state, which is a significant departure from the typical aggregation-caused quenching observed in many other chromophores .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of radical-mediated ring-opening reactions. For instance, the photochemical iodine atom-transfer ring opening of 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes can be initiated by hexabutylditin, yielding difluorohomoallyl iodides .
Industrial Production Methods
Industrial production methods for similar compounds often involve vapor-phase catalytic fluorination. For example, a mixture of trichloroethane and dichloroethylene can be fluorinated using a fixed-bed chrome-based catalyst under specific temperature and pressure conditions. This method is efficient and suitable for large-scale production .
化学反応の分析
Types of Reactions
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield silole oxides, while reduction may produce silole hydrides.
科学的研究の応用
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole has a wide range of scientific research applications:
作用機序
The mechanism by which 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole exerts its effects is primarily through its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where the restriction of intramolecular motions in the aggregated state promotes radiative decay of the excited state . This property makes it highly effective in applications requiring strong fluorescence.
類似化合物との比較
Similar Compounds
1,1,2,3,4,5-Hexaphenylsilole: Known for its propeller-shaped structure and strong AIE properties.
1,1,3,4-Tetraphenylsilole: Exhibits a twisted and poorly conjugated conformation, leading to different photophysical behaviors.
Uniqueness
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole is unique due to its specific fluorine substituents, which enhance its electron acceptability and fast electron mobility. These properties make it particularly suitable for use in electroluminescence devices and other applications requiring efficient light emission .
特性
CAS番号 |
711-53-5 |
|---|---|
分子式 |
C11H8F2Si |
分子量 |
206.26 g/mol |
IUPAC名 |
2,2-difluoro-2-silatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C11H8F2Si/c12-14(13)7-9-5-1-3-8-4-2-6-10(14)11(8)9/h1-6H,7H2 |
InChIキー |
DQQXIFPEWKSAJK-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC3=C2C(=CC=C3)[Si]1(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)


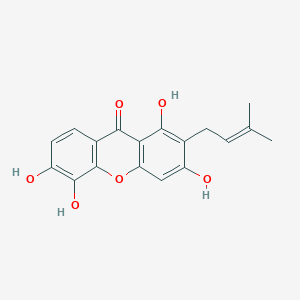

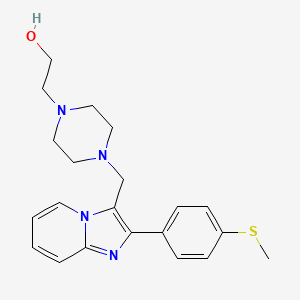
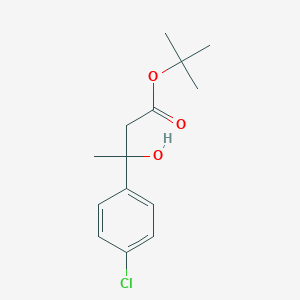

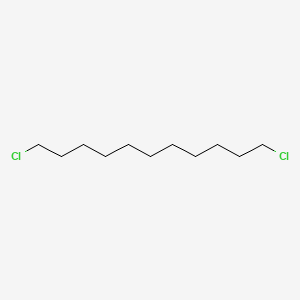
![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
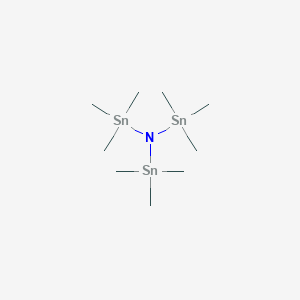
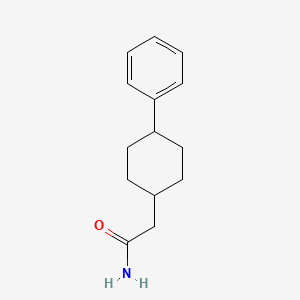
methyl benzoate](/img/structure/B14744126.png)
